molecular formula C18H19F3N2O5 B5021740 1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine;oxalic acid

1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine;oxalic acid

Cat. No.: B5021740
M. Wt: 400.3 g/mol
InChI Key: BQFFMODIWLSKKO-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine;oxalic acid is a complex organic compound that features a furan ring, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of furan-2-ylmethylamine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Compounds with a methyl group replacing the trifluoromethyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The piperazine ring enhances its solubility and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(trifluoromethyl)benzene
  • 4-(Trifluoromethyl)phenylpiperazine
  • Furan-2-ylmethylamine

Uniqueness

1-(Furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the combination of its structural features. The presence of both a furan ring and a trifluoromethyl group imparts distinct chemical and biological properties. Additionally, the piperazine ring enhances its versatility in various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O.C2H2O4/c17-16(18,19)13-3-1-4-14(11-13)21-8-6-20(7-9-21)12-15-5-2-10-22-15;3-1(4)2(5)6/h1-5,10-11H,6-9,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFMODIWLSKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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